

# PAC-113: Application Notes and Protocols for Oral Candidiasis Research

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## Compound of Interest

Compound Name: PAC-113

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **PAC-113**, a promising antimicrobial peptide, for the investigation of oral candidiasis. This document details the mechanism of action of **PAC-113**, its in vitro and in vivo efficacy, and provides detailed protocols for its evaluation.

## Introduction

Oral candidiasis, predominantly caused by *Candida albicans*, is a common opportunistic infection, particularly in immunocompromised individuals.[1] **PAC-113** is a 12-amino-acid antimicrobial peptide derived from the naturally occurring human salivary protein, histatin 5.[1] [2] It has demonstrated significant antifungal activity against various *Candida* species and has been evaluated in clinical trials for the treatment of oral candidiasis in HIV-positive patients, showing safety and efficacy comparable to standard treatments like Nystatin.[2] **PAC-113's** mechanism of action, which involves disruption of the fungal cell membrane and induction of reactive oxygen species, makes it a valuable tool for research and a potential therapeutic agent.[3]

## Mechanism of Action

**PAC-113** exerts its antifungal effect through a multi-step process that leads to fungal cell death:

- **Electrostatic Binding:** The cationic nature of **PAC-113** facilitates its initial binding to the negatively charged components of the *Candida albicans* cell wall.
- **Receptor-Mediated Translocation:** The peptide then interacts with the Ssa2 protein, a cell wall protein on the surface of *Candida albicans*, which aids in its translocation across the cell membrane into the cytoplasm.[\[2\]](#)
- **Membrane Permeabilization:** Upon entering the cell, **PAC-113** disrupts the integrity of the fungal cell membrane, leading to increased permeability.[\[2\]](#)
- **Mitochondrial Targeting and Oxidative Stress:** **PAC-113** also targets the fungal mitochondria, leading to the production of reactive oxygen species (ROS). This induction of oxidative stress contributes significantly to fungal cell destruction.[\[3\]](#)

## Data Presentation: In Vitro Efficacy of PAC-113

The following tables summarize the quantitative data on the in vitro activity of **PAC-113** against various *Candida* species.

Table 1: Minimum Inhibitory Concentrations (MIC) of **PAC-113** against *Candida* Species

Candida Species	Strain Type	MIC (µg/mL)	Reference
Candida albicans	ATCC 10231	3.1	<a href="#">[4]</a>
Candida albicans	ATCC 44505	3.1	<a href="#">[4]</a>
Candida glabrata	Clinical Isolate	Susceptible	<a href="#">[4]</a>
Candida parapsilosis	Clinical Isolate	Susceptible	<a href="#">[4]</a>
Candida tropicalis	Clinical Isolate	Susceptible	<a href="#">[4]</a>
Candida albicans	ATCC 10231	3.1 - 16	<a href="#">[5]</a> <a href="#">[6]</a>

Note: The efficacy of **PAC-113** can be reduced in the presence of high salt concentrations.[\[2\]](#)

Table 2: Time-Kill Kinetics of **PAC-113** against *Candida albicans*

Time (minutes)	% Cell Killing (at 1x MIC)	Reference
10	Not Specified	<a href="#">[1]</a>
20	Not Specified	<a href="#">[1]</a>
30	Not Specified	<a href="#">[1]</a>
60	Not Specified	<a href="#">[1]</a>
120	87%	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[\[7\]](#)

Materials:

- **PAC-113** peptide
- Candida isolates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Sterile water and saline
- Positive control antifungal (e.g., Fluconazole)
- Negative control (medium only)

Procedure:

- Preparation of **PAC-113** Stock Solution: Prepare a stock solution of **PAC-113** in sterile water.
- Preparation of Candida Inoculum: a. Culture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of  $0.5-2.5 \times 10^3$  CFU/mL.
- Assay Setup: a. In a 96-well plate, perform serial two-fold dilutions of **PAC-113** in RPMI 1640 medium to achieve a range of desired concentrations. b. Add 100  $\mu$ L of the diluted Candida inoculum to each well containing the **PAC-113** dilutions. c. Include a positive control (inoculum with a standard antifungal) and a negative control (inoculum in medium without any antifungal).
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of **PAC-113** that causes a significant inhibition of visible growth (approximately 50% reduction in turbidity) compared to the growth control.

## Protocol 2: Anti-Biofilm Activity Assay using Crystal Violet

This protocol quantifies the ability of **PAC-113** to inhibit biofilm formation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **PAC-113** peptide
- Candida isolates
- Sabouraud Dextrose Broth supplemented with glucose
- Sterile 96-well flat-bottom microtiter plates
- Phosphate Buffered Saline (PBS)

- 0.1% Crystal Violet solution
- 95% Ethanol
- Microplate reader

#### Procedure:

- **Biofilm Formation:** a. Prepare a standardized *Candida* suspension ( $1 \times 10^7$  CFU/mL) in Sabouraud Dextrose Broth. b. Add 100  $\mu$ L of the suspension to each well of a 96-well plate. c. Add 100  $\mu$ L of **PAC-113** at various concentrations to the wells. Include a no-drug control. d. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- **Washing:** a. Gently aspirate the medium and planktonic cells from each well. b. Wash the wells twice with 200  $\mu$ L of sterile PBS to remove non-adherent cells.
- **Staining:** a. Add 125  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Remove the crystal violet solution and wash the wells twice with PBS.
- **Destaining and Quantification:** a. Add 200  $\mu$ L of 95% ethanol to each well to destain the biofilm. b. Incubate for 10-15 minutes. c. Transfer 100  $\mu$ L of the ethanol solution from each well to a new plate. d. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

## Protocol 3: Cytotoxicity Assay using MTT

This assay assesses the potential toxicity of **PAC-113** against mammalian cells, such as human oral keratinocytes.<sup>[11][12]</sup>

#### Materials:

- **PAC-113** peptide
- Human oral keratinocytes (or other relevant cell line)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

- Sterile 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed human oral keratinocytes into a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of **PAC-113**. b. Include a vehicle control (medium without **PAC-113**). c. Incubate for 24 hours.
- MTT Addition: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: a. Remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

## Protocol 4: Murine Model of Oropharyngeal Candidiasis

This protocol describes a common method to establish an in vivo model of oral candidiasis to evaluate the efficacy of **PAC-113**.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

#### Materials:

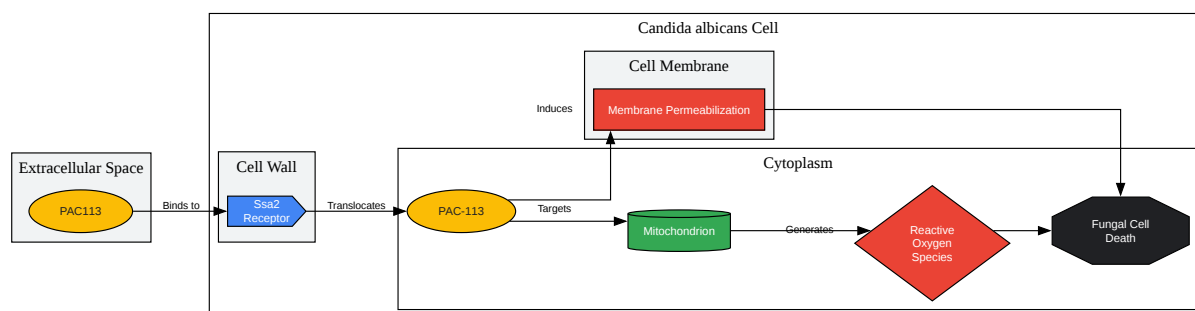
- **PAC-113** formulation (e.g., mouthrinse)
- *Candida albicans* strain
- Immunocompromised mice (e.g., BALB/c mice treated with cortisone acetate)

- Cortisone acetate
- Sterile cotton swabs
- Anesthetic agent (e.g., ketamine/xylazine cocktail)
- Sabouraud Dextrose Agar plates

#### Procedure:

- Immunosuppression: a. Administer cortisone acetate (e.g., 225 mg/kg) subcutaneously to the mice on days -1, 1, and 3 relative to infection to induce immunosuppression.
- Infection: a. On day 0, anesthetize the mice. b. Inoculate the oral cavity with a cotton swab saturated with a suspension of *Candida albicans* (e.g.,  $10^6$  CFU/mL). The swab is typically placed sublingually for a defined period (e.g., 75 minutes).
- Treatment: a. Begin treatment with the **PAC-113** formulation at a specified time post-infection (e.g., 24 hours). b. Administer the treatment as per the study design (e.g., topical application to the oral cavity once or twice daily for several days). c. Include a vehicle control group and a positive control group (e.g., treated with Nystatin).
- Evaluation of Fungal Burden: a. At the end of the treatment period, euthanize the mice. b. Excise the tongue and/or oral tissues. c. Homogenize the tissues in sterile saline. d. Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar plates. e. Incubate the plates and count the number of Colony Forming Units (CFU) to determine the fungal burden.
- Clinical Scoring (Optional): The severity of the oral lesions can be scored visually based on the extent of white plaques and erythema.

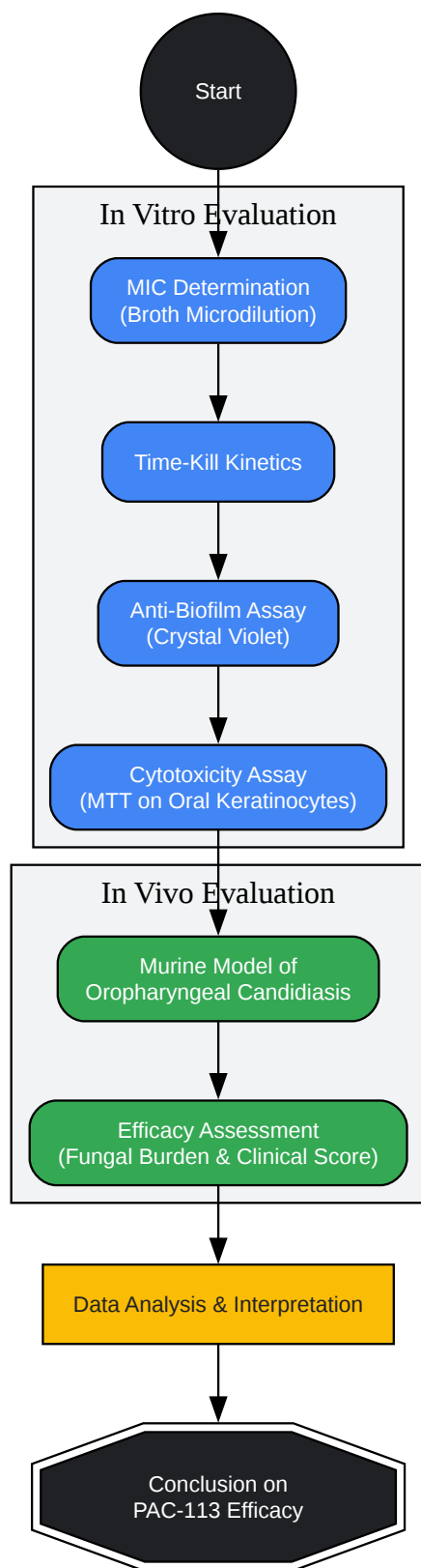
## Visualizations



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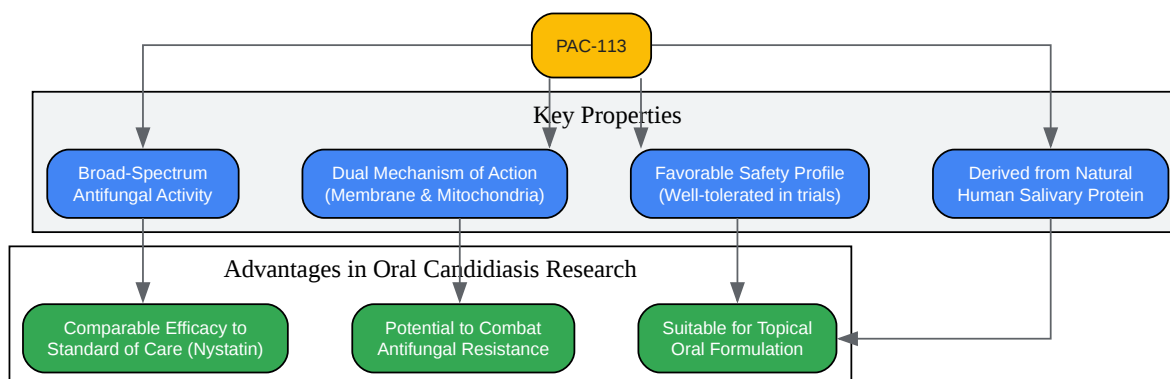
Caption: Mechanism of action of **PAC-113** against *Candida albicans*.





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Caption: Experimental workflow for evaluating **PAC-113** efficacy.



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Caption: Logical relationships of **PAC-113** properties and advantages.

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